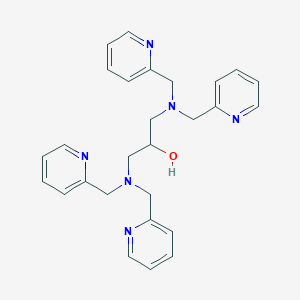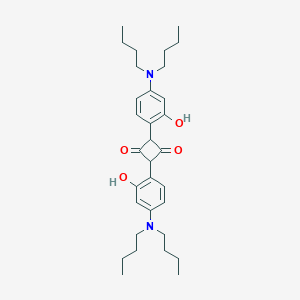
Tetrabutyl squarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyl squarate is a chemical compound that belongs to the class of squaric acid derivatives. It has a molecular formula of C16H26O4 and a molecular weight of 290.38 g/mol. This compound is commonly used in scientific research, particularly in the field of organic chemistry, due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of tetrabutyl squarate is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. It may also act as a catalyst or a reactant in certain reactions, depending on the specific conditions and reactants involved.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in scientific research and not for medicinal purposes. However, some studies have suggested that this compound may have potential applications in the development of new drugs or treatments for certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tetrabutyl squarate in lab experiments is its versatility and potential for use in a wide range of reactions and applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on tetrabutyl squarate, including its use in the development of new materials and its potential applications in drug development. Further studies are needed to fully understand its mechanism of action and potential benefits and limitations. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of more efficient and cost-effective methods for producing these compounds.
Méthodes De Synthèse
There are several methods for synthesizing tetrabutyl squarate, including the reaction of squaric acid with butanol in the presence of a catalyst, as well as the reaction of butyl acrylate with squaric acid. The latter method is considered to be more efficient and cost-effective, as it produces higher yields of this compound.
Applications De Recherche Scientifique
Tetrabutyl squarate has a wide range of potential applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. This compound has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
121289-36-9 |
|---|---|
Formule moléculaire |
C32H46N2O4 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
2,4-bis[4-(dibutylamino)-2-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H46N2O4/c1-5-9-17-33(18-10-6-2)23-13-15-25(27(35)21-23)29-31(37)30(32(29)38)26-16-14-24(22-28(26)36)34(19-11-7-3)20-12-8-4/h13-16,21-22,29-30,35-36H,5-12,17-20H2,1-4H3 |
Clé InChI |
GMDZOEQOTJOQIL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
SMILES canonique |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
Autres numéros CAS |
121289-36-9 |
Synonymes |
1,3-bis(4-dibutylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetrabutyl squarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



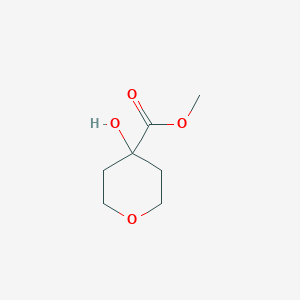
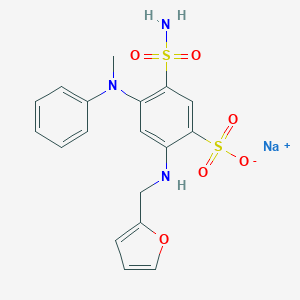
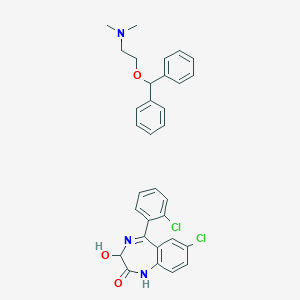
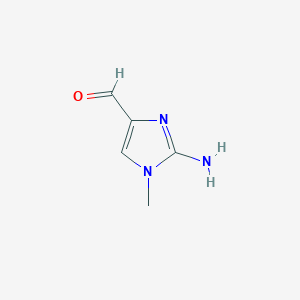
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

